aldehydo-D-arabinose 5-phosphate(2-)

KDO biosynthesis lipopolysaccharide assembly antibacterial target validation

aldehydo-D-arabinose 5-phosphate(2−) (CAS 13137-52-5; ChEBI:57693) is the doubly deprotonated, open-chain aldehyde form of D-arabinose 5-phosphate, a five-carbon phosphorylated monosaccharide with the molecular formula C₅H₉O₈P²⁻ and monoisotopic mass 230.01915 Da. This organophosphate oxoanion is the predominant species at physiological pH (~7.3) and serves as the obligate biosynthetic precursor of 3-deoxy-D-manno-octulosonate (KDO), an essential component of lipopolysaccharide (LPS) in virtually all Gram-negative bacteria.

Molecular Formula C5H9O8P-2
Molecular Weight 228.09 g/mol
Cat. No. B1260532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealdehydo-D-arabinose 5-phosphate(2-)
Synonymsarabinose 5-phosphate
arabinose 5-phosphate, (beta-D)-isomer
arabinose 5-phosphate, di-Li salt
D-A-5-P
D-arabinose 5-phosphate
Molecular FormulaC5H9O8P-2
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-]
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4-,5+/m1/s1
InChIKeyPPQRONHOSHZGFQ-WDCZJNDASA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





aldehydo-D-arabinose 5-phosphate(2−) — Definitive Procurement Guide for the Open-Chain Arabinose Pentose Phosphate Dianion


aldehydo-D-arabinose 5-phosphate(2−) (CAS 13137-52-5; ChEBI:57693) is the doubly deprotonated, open-chain aldehyde form of D-arabinose 5-phosphate, a five-carbon phosphorylated monosaccharide with the molecular formula C₅H₉O₈P²⁻ and monoisotopic mass 230.01915 Da [1]. This organophosphate oxoanion is the predominant species at physiological pH (~7.3) and serves as the obligate biosynthetic precursor of 3-deoxy-D-manno-octulosonate (KDO), an essential component of lipopolysaccharide (LPS) in virtually all Gram-negative bacteria [2]. Unlike the more abundant pentose phosphate D-ribose 5-phosphate (R5P), which is central to the oxidative and non-oxidative pentose phosphate pathway (PPP), aldehydo-D-arabinose 5-phosphate(2−) occupies a distinct, non-interchangeable metabolic niche at the gateway of CMP-KDO biosynthesis. The 'aldehydo-' prefix explicitly designates the open-chain aldehyde configuration, distinguishing it from the cyclic furanose and pyranose forms that dominate the solution equilibrium of generic 'D-arabinose 5-phosphate' preparations.

ConfigurationOpen-chain aldehyde phosphate dianion
Physiological speciesPredominant form at pH 7.3
Pathway entryObligate KDO precursor, excluded from pentose phosphate pathway

Why aldehydo-D-arabinose 5-phosphate(2−) Cannot Be Replaced by D-Ribose 5-Phosphate or Other Pentose Phosphates


The stereochemical configuration at carbon-2 (C2) is the decisive determinant of biological fate for pentose 5-phosphates. aldehydo-D-arabinose 5-phosphate(2−) possesses the D-arabino configuration (C2 hydroxyl in the S configuration relative to the aldehyde), whereas D-ribose 5-phosphate is the C2 epimer [1]. This single stereochemical difference produces three irreversible consequences for procurement and experimental design: (i) KDO8P synthase (EC 2.5.1.55) is absolutely specific for the D-arabino C2/C3 configuration — D-ribose 5-phosphate, D-xylose 5-phosphate, and D-lyxose 5-phosphate are completely inactive as substrates [2]; (ii) D-arabinose 5-phosphate acts as a competitive inhibitor, not a substrate, of ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6), binding the open-chain aldehyde form with a Ki (0.89 mM) lower than the Km for the natural substrate R5P (1.63 mM) [1]; (iii) D-arabinose 5-phosphate is excluded from the pentose phosphate pathway — it is neither a transketolase acceptor nor convertible to R5P, triose phosphates, or hexose phosphates by mammalian enzymes [3]. Substituting R5P or any other pentose phosphate for aldehydo-D-arabinose 5-phosphate(2−) in KDO biosynthesis, LPS assembly, or antibacterial target assays will yield a null or artifactually inhibited result.

KDO8P synthase stereospecificity
Epimer pentose phosphates (R5P, X5P, Lyx5P) lack substrate activity; substitution may yield null results in KDO biosynthesis reconstitution.
Ribose-5-phosphate isomerase inhibition
A5P binds Rpi more tightly than the natural substrate R5P, acting as a competitive inhibitor that may confound PPP enzyme assays.
Pentose phosphate pathway exclusion
Not metabolized by transketolase and may competitively inhibit PPP flux, creating artifacts in metabolic tracing studies.

Quantitative Differentiation Evidence for aldehydo-D-arabinose 5-phosphate(2−) vs. In-Class Pentose Phosphate Analogs


KDO8P Synthase Substrate Exclusivity: Absolute Requirement for D-arabino C2/C3 Stereochemistry

3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase (EC 2.5.1.55) catalyzes the irreversible condensation of phosphoenolpyruvate (PEP) with D-arabinose 5-phosphate. Substrate specificity has been systematically mapped: D-ribose 5-phosphate (C2 epimer), D-lyxose 5-phosphate (C3 epimer), and D-xylose 5-phosphate (altered at both C2 and C3) are completely inactive as substrates [1]. 2-Deoxy-D-ribose 5-phosphate functions as a poor alternate substrate (Km = 0.57 mM for wild-type enzyme), while D-arabinose 5-phosphate exhibits a kcat/Km of 220 mM⁻¹s⁻¹ under identical conditions (pH 7.5, wild-type enzyme) [2]. Furthermore, D-ribose 5-phosphate acts as a dead-end inhibitor competitive with A5P and uncompetitive with PEP, confirming active-site discrimination at the level of pentose binding [3]. This stereochemical gatekeeping means that no other pentose phosphate can substitute for aldehydo-D-arabinose 5-phosphate(2−) in KDO8P synthase assays or KDO production systems.

KDO8P Synthase Exclusivity
Head-to-head
D-arabinose 5-P: active substrate, kcat/Km 220 mM⁻¹s⁻¹. R5P, X5P, Lyx5P: completely inactive. 2-deoxy-R5P: 386-fold lower catalytic efficiency.
Supports absolute stereochemical requirement for KDO biosynthesis reconstitution.
Wild-type and mutant enzyme data; note condition-specific kinetics.
KDO biosynthesis lipopolysaccharide assembly antibacterial target validation KDO8P synthase

Differential Recognition by Ribose-5-Phosphate Isomerase (Rpi): A5P Is a Tighter-Binding Inhibitor Than the Natural Substrate R5P

Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6) interconverts D-ribose 5-phosphate and D-ribulose 5-phosphate in the pentose phosphate pathway. The crystal structure of Thermus thermophilus Rpi complexed with the open-chain form of D-arabinose 5-phosphate reveals that A5P binds in the same active-site cleft as the natural substrate R5P but cannot be isomerized [1]. Quantitative analysis shows that D-arabinose 5-phosphate is a competitive inhibitor with Ki = 0.89 mM at 50°C, pH 7.5 — a value lower than the Km for the natural substrate D-ribose 5-phosphate (Km = 1.63 mM) [1]. Thus A5P binds Rpi with higher affinity than R5P itself. Spinach Rpi studies confirm that D-arabinose 5-phosphate binds effectively but is not isomerized, while D-xylulose-5-phosphate does not inhibit at all, demonstrating that both C2 and C3 configurations contribute independently to substrate recognition [2]. This cross-reactivity means that A5P contamination in R5P preparations, or vice versa, can artifactually inhibit Rpi activity in metabolic flux assays.

Rpi Inhibition Affinity
Head-to-head
Ki = 0.89 mM (competitive) vs. R5P Km = 1.63 mM — 1.83-fold tighter binding.
Reported higher affinity as non-substrate inhibitor supports Rpi mechanistic studies.
Verify purity; ~1% R5P impurity may distort Ki determinations.
ribose-5-phosphate isomerase pentose phosphate pathway enzyme inhibition C2 epimer discrimination

Pentose Phosphate Pathway Metabolic Exclusion: A5P Is Not Metabolized by Transketolase or PPP Enzymes

A systematic study using rat muscle and rat liver enzyme preparations demonstrated that D-arabinose 5-phosphate is not converted into D-ribose 5-phosphate, ketopentose phosphate, triose phosphate, or heptulose phosphate by any endogenous enzyme activity [1]. Transketolase from baker's yeast, Candida utilis, and rat liver all failed to utilize A5P as an acceptor substrate; instead, A5P behaved as an inhibitor of the transketolase reaction with R5P as acceptor [1]. MetaCyc-curated inhibition data confirm that aldehydo-D-arabinose 5-phosphate acts as a competitive inhibitor of Escherichia coli transketolase and transaldolase B [2]. In contrast, D-ribose 5-phosphate is a central hub metabolite of the PPP, serving as both a transketolase acceptor (forming sedoheptulose-7-phosphate) and a precursor for nucleotide biosynthesis. This metabolic firewall means that A5P and R5P occupy entirely non-overlapping metabolic spaces and cannot be functionally substituted in any pathway context.

PPP Metabolic Exclusion
Reported
Rat muscle/liver preparations: no conversion to R5P, triose-P, or heptulose-P. Competitive transketolase inhibitor.
Supports use as a selective KDO/LPS probe without PPP carbon dilution.
Monitor transketolase inhibition in flux studies.
pentose phosphate pathway transketolase metabolic fate carbon flux substrate selectivity

Commercial Purity Profile: Intrinsic ~1% D-Ribose 5-Phosphate Contamination and Physicochemical Differentiation

The leading commercial preparation of D-arabinose 5-phosphate disodium salt (Sigma-Aldrich A2013, CAS 89927-09-3, ≥95% HPLC) carries a documented impurity of approximately 1% D-ribose 5-phosphate . This is structurally significant — R5P is the C2 epimer — and functionally consequential given that A5P is a competitive Rpi inhibitor with Ki (0.89 mM) lower than the Km for R5P (1.63 mM) [see Evidence Item 2]. Physicochemical profiling further differentiates A5P from R5P: A5P has lower predicted aqueous solubility (19.3 g/L ALOGPS) compared with R5P (33.6 g/L ALOGPS), representing a 1.74-fold solubility deficit, and a higher logP (−1.6 vs. −2.1 ALOGPS), indicating greater relative hydrophobicity [1][2]. The pKa of the strongest acidic group (phosphate first deprotonation) is 1.49 for A5P vs. 1.22 for R5P [1][2]. These differences affect formulation in aqueous assay buffers and extraction efficiency in metabolomics workflows.

Commercial Purity & Solubility
Specification review
≥95% HPLC; ~1% R5P impurity. Solubility 19.3 g/L (1.74-fold lower than R5P); logP -1.6.
Purity and solubility context for assay formulation and impurity management.
R5P impurity may affect Rpi assays; solubility may limit high-concentration work.
vendor specification purity analysis aqueous solubility logP quality control

Arabinose-5-Phosphate Isomerase (API/KdsD) Kinetic Signature: Thermodynamic Preference for A5P over Ru5P

Arabinose-5-phosphate isomerase (API, also designated KdsD or YrbH; EC 5.3.1.13) catalyzes the reversible aldose-ketose isomerization between aldehydo-D-arabinose 5-phosphate and D-ribulose 5-phosphate, the first committed step of KDO biosynthesis in Gram-negative bacteria [1]. Purified recombinant E. coli API (YrbH) is a tetramer with optimal activity at pH 8.4 and is specific for A5P and Ru5P, showing no activity toward D-ribose 5-phosphate, D-arabinose, D-ribose, or D-ribulose [1]. Kinetic parameters: Km for A5P = 0.61 ± 0.06 mM, Km for Ru5P = 0.35 ± 0.08 mM; kcat (A5P→Ru5P) = 157 ± 4 s⁻¹, kcat (Ru5P→A5P) = 255 ± 16 s⁻¹. The equilibrium constant Keq (Ru5P/A5P) = 0.50 ± 0.06, indicating that at equilibrium, A5P is favored by a factor of 2 (consistent with the earlier finding of ~75% A5P : ~25% Ru5P at equilibrium [2]). This thermodynamic preference positions A5P as the more stable isomer, a critical consideration for one-pot enzymatic KDO synthesis where Ru5P generated from D-xylose must be efficiently isomerized to A5P before condensation with PEP.

API Isomerase Kinetics
Direct comparison
Km A5P 0.61 mM, Ru5P 0.35 mM; kcat A5P→Ru5P 157 s⁻¹, reverse 255 s⁻¹. Equilibrium favors A5P 2:1.
Reported equilibrium preference for A5P informs one-pot KDO synthesis design.
Lower kcat/Km in A5P→Ru5P direction may cause kinetic stalling.
arabinose-5-phosphate isomerase KdsD enzyme kinetics equilibrium constant KDO pathway

Proven Research and Industrial Application Scenarios for aldehydo-D-arabinose 5-phosphate(2−)


Reconstitution of CMP-KDO Biosynthesis for Antibacterial Drug Discovery

aldehydo-D-arabinose 5-phosphate(2−) is the irreplaceable entry metabolite for the CMP-KDO biosynthetic pathway, which is essential for LPS assembly and viability in Gram-negative bacteria. In vitro reconstitution of the three-enzyme cascade (API/KdsD → KDO8P synthase/KdsA → CMP-KDO synthetase/KdsB) requires A5P as the starting pentose phosphate substrate; D-ribose 5-phosphate, D-xylulose 5-phosphate, or D-lyxose 5-phosphate yield zero KDO product due to the absolute C2/C3 stereochemical specificity of KDO8P synthase [1]. This pathway reconstitution is the gold-standard assay platform for inhibitor screening against all three enzymes, with CMP-KDO serving as a feedback inhibitor of API [2]. The documented ~1% R5P impurity in commercial A5P must be chromatographically removed when accurate kinetic constants for API or KDO8P synthase are required, as R5P can artifactually inhibit KDO8P synthase competitively .

One-Pot Multienzymatic Synthesis of KDO and KDO-Containing Oligosaccharides

An efficient one-pot three-enzyme (OPME) system for KDO production starts from D-ribulose 5-phosphate (generated in situ from D-xylose), which is isomerized to aldehydo-D-arabinose 5-phosphate(2−) by API/KdsD, then condensed with PEP by KDO8P synthase [1]. The 2:1 equilibrium favoring A5P over Ru5P [3] drives the isomerization forward, but the lower kcat/Km of API in the A5P→Ru5P direction (257 vs. 729 mM⁻¹s⁻¹) means that product removal by KDO8P synthase is essential to prevent A5P accumulation and kinetic stalling. Procurement of high-purity aldehydo-D-arabinose 5-phosphate(2−) is critical for calibrating API activity independently of the coupled KDO8P synthase reaction. For preparative-scale KDO synthesis, the 1.74-fold lower aqueous solubility of A5P relative to R5P [4] necessitates careful concentration optimization to avoid precipitation in high-substrate-loading conditions.

Selective Metabolic Probing of the KDO/LPS Branch Without PPP Interference

Because aldehydo-D-arabinose 5-phosphate(2−) is metabolically excluded from the pentose phosphate pathway — it is neither a transketolase acceptor nor convertible to R5P, triose phosphates, or hexose phosphates [5] — it serves as a uniquely selective metabolic probe for the KDO/LPS biosynthetic branch. In metabolomics or fluxomics experiments using ¹³C-labeled A5P, carbon label is channeled exclusively into KDO, CMP-KDO, and LPS without dilution into the vastly larger PPP metabolite pool, enabling direct tracking of LPS assembly kinetics. This selectivity is impossible to achieve with D-ribose 5-phosphate, which rapidly equilibrates across the entire PPP and nucleotide metabolism network. The competitive inhibition of transketolase by A5P [5] must be considered in experimental designs where PPP flux is simultaneously monitored.

Ribose-5-Phosphate Isomerase (Rpi) Inhibition and Mechanistic Studies

The open-chain aldehyde form of D-arabinose 5-phosphate co-crystallizes with Rpi from Thermus thermophilus, revealing that A5P occupies the same active-site cleft as the natural substrate R5P but cannot undergo isomerization due to the inverted C2 hydroxyl configuration [1]. With a Ki of 0.89 mM — tighter than the Km for R5P (1.63 mM) [1] — A5P is a mechanistically informative competitive inhibitor that traps the enzyme in a substrate-like binding mode without turnover. This makes aldehydo-D-arabinose 5-phosphate(2−) an essential tool for crystallographic and spectroscopic studies of Rpi mechanism. Researchers must verify A5P purity independently: the ~1% R5P contaminant in commercial A5P preparations can act as a competing substrate, distorting Ki determinations and generating spurious product in 'inhibitor-only' control experiments.

Application
Selection Property
Validation Focus
CMP-KDO pathway reconstitution for antibacterial target studies
Stereochemical specificity for D-arabino C2/C3 configuration
KDO8P synthase substrate exclusivity and product verification
One-pot multienzymatic KDO synthesis
API isomerase equilibrium and solubility compatibility
Reaction engineering to prevent A5P accumulation and precipitation
Selective metabolic probing of KDO/LPS branch
Metabolic exclusion from pentose phosphate pathway
Transketolase inhibition monitoring in flux studies
Ribose-5-phosphate isomerase mechanistic studies
Open-chain aldehyde form for crystallographic binding
Purity verification to avoid R5P competing substrate artifact
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